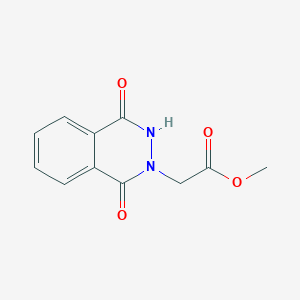
Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate is a chemical compound with the molecular formula C11H10N2O4 It is a derivative of phthalazine and is characterized by the presence of a dioxo-tetrahydrophthalazinyl group attached to a methyl acetate moiety
作用机制
Target of Action
The primary target of Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate is human serum albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting hormones, fatty acids, and other compounds.
Mode of Action
The compound interacts with HSA through a Michael addition reaction . During this process, the -SH group on the HSA molecule forms a new CS bond with the C=C bond in the acryloyl group of the compound . This interaction results in changes to the HSA molecule, which can be detected using a molecularly imprinted electrochemiluminescence sensor (MIECLS) .
Result of Action
The interaction of the compound with HSA results in changes to the HSA molecule that can be detected using a MIECLS . The higher the concentration of HSA, the greater the electrochemiluminescence (ECL) intensity measured . This suggests that the compound could potentially be used as a probe for detecting HSA levels in human serum.
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the Michael addition reaction with HSA
生化分析
Biochemical Properties
It is known that such heterosystems can take part in reactions with electrophilic and nucleophilic reagents .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine-1,4-dione. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
- Methyl 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
- Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dioxo-tetrahydrophthalazinyl group provides a unique scaffold for further functionalization and exploration in various research fields. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for scientific investigation.
属性
IUPAC Name |
methyl 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-9(14)6-13-11(16)8-5-3-2-4-7(8)10(15)12-13/h2-5H,6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPNGLFUAVXGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2761621.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2761622.png)
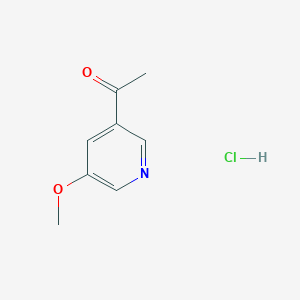
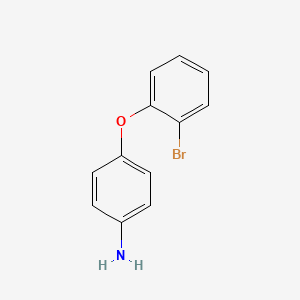
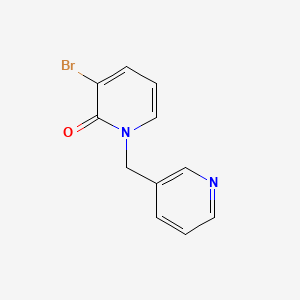
![N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2761628.png)
![N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
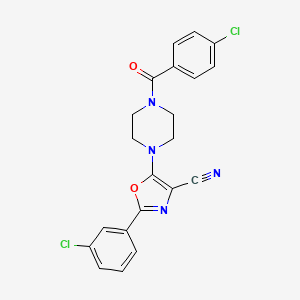
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2761632.png)
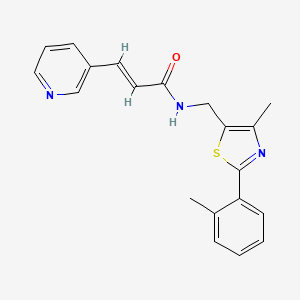

![N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2761641.png)
![N-(4-methylbenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2761642.png)
